molecular formula C21H22N4O3S B2373624 4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide CAS No. 941266-14-4

4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide

Cat. No. B2373624
CAS RN: 941266-14-4
M. Wt: 410.49
InChI Key: XOJGVFDEGHSOGU-UHFFFAOYSA-N
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Description

Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .


Molecular Structure Analysis

The structure-activity study was further expanded to include N-methyl substituted, a-methyl substituted, and constrained benzylamines .


Chemical Reactions Analysis

Notably, the SAR revealed that addition of small electron donating or withdrawing substituents to the aromatic ring (4a – m) did not have any dramatic effect on CSNK2A activity .


Physical And Chemical Properties Analysis

Benzylamine is a colorless water-soluble liquid. It has a weak, ammonia-like odor. Its density is 0.981 g/mL. It has a melting point of 10 °C and a boiling point of 185 °C. It is miscible in water and is also miscible in ethanol, diethyl ether. It is very soluble in acetone and soluble in benzene, chloroform .

Scientific Research Applications

CSNK2A Inhibition:

This compound has been investigated as a CSNK2A (casein kinase 2 alpha) inhibitor. CSNK2A is a protein kinase involved in various cellular processes, including cell growth, proliferation, and survival. The synthesized derivatives aimed to improve kinase inhibitor cellular potency and antiviral phenotypic activity while maintaining aqueous solubility . Notably:

Antiviral Activity:

Several analogs demonstrated good activity against Mouse Hepatitis Virus (MHV) replication. Notably, compounds 4t, 4ac, and 4af exhibited both strong CSNK2A inhibition and antiviral effects .

Structure-Activity Relationships (SAR):

Dual Inhibition of Tubulin and CDKs (Bonus):

While not directly related to CSNK2A, a separate study explored 2-arylalkylamino-4-amino-5-(3’,4’,5’-trimethoxybenzoyl)-thiazole derivatives as dual inhibitors of tubulin and cyclin-dependent kinases (CDKs). These compounds were evaluated for antiproliferative activity against cancer cell lines .

Safety and Hazards

Benzyl alcohol is classified as Acute toxicity, Oral (Category 4), H302 Acute toxicity, Inhalation (Category 4), H332 Eye irritation (Category 2A), H319 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

Future Directions

Feature papers represent the most advanced research with significant potential for high impact in the field. A Feature Paper should be a substantial original Article that involves several techniques or approaches, provides an outlook for future research directions and describes possible research applications .

properties

IUPAC Name

4-[5-(benzylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-3-25(4-2)29(26,27)18-12-10-17(11-13-18)20-24-19(14-22)21(28-20)23-15-16-8-6-5-7-9-16/h5-13,23H,3-4,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJGVFDEGHSOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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